REACTION_CXSMILES
|
[C:1]([C:3]1[C:8](=[O:9])[N:7]([CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:6]=[C:5]([C:15]([O:17]C)=[O:16])[CH:4]=1)#[N:2].[OH-].[Na+].Cl>CO.C(OC(=O)C)C>[C:1]([C:3]1[C:8](=[O:9])[N:7]([CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:6]=[C:5]([C:15]([OH:17])=[O:16])[CH:4]=1)#[N:2] |f:1.2|
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Name
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Methyl 5-cyano-1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=CN(C1=O)C1CCCC1)C(=O)OC
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
brought to RT
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=CN(C1=O)C1CCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |